molecular formula C11H10ClNO2 B1315683 Ethyl 2-(3-chlorophenyl)-2-cyanoacetate CAS No. 92847-34-2

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

Cat. No.: B1315683
CAS No.: 92847-34-2
M. Wt: 223.65 g/mol
InChI Key: YRJLGZCWCQCFIC-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of an ethyl ester group, a cyano group, and a 3-chlorophenyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with 3-chlorobenzaldehyde in the presence of a base, such as sodium ethoxide or potassium carbonate. The reaction typically proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used.

Major Products Formed

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-chlorophenylacetic acid and ethanol.

    Reduction: Ethyl 2-(3-chlorophenyl)-2-aminoacetate.

Scientific Research Applications

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly those targeting specific biological pathways.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(3-chlorophenyl)-2-cyanoacetate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The cyano group and the ester functionality can play crucial roles in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-chlorophenyl)-2-cyanoacetate: Similar structure but with the chlorine atom at the 4-position.

    Ethyl 2-(3-bromophenyl)-2-cyanoacetate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 2-(3-chlorophenyl)-2-cyanoacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of both the cyano and ethyl ester groups

Properties

IUPAC Name

ethyl 2-(3-chlorophenyl)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-15-11(14)10(7-13)8-4-3-5-9(12)6-8/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJLGZCWCQCFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556051
Record name Ethyl (3-chlorophenyl)(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92847-34-2
Record name Ethyl (3-chlorophenyl)(cyano)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

step 1—A solution 3-chlorobenzyl cyanide (10 g, 66 mmol) dissolved in diethyl carbonate (80 mL) was added over 15 min to a suspension of NaH (8.7 g, 0.218 mol, 60% dispersion in oil) in THF (70 mL) cooled to 0° C. The resulting mixture was stirred at RT for 12 h, heated at reflux for 14 h then cooled to RT and quenched with H2O. The reaction mixture was partitioned between Et2O and H2O and the aqueous layer was adjusted to pH 3 with 2M aqueous HCl and thrice back-extracted with Et2O. The combined organic layers were washed with water, brine, dried (Na2SO4), filtered and evaporated to afford 10.1 g (68% yield) of (3-chloro-phenyl)-cyano-acetic acid ethyl ester which was used in the next step without purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
8.7 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two

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